molecular formula C15H22O3 B1216505 Ngaione CAS No. 581-12-4

Ngaione

Cat. No.: B1216505
CAS No.: 581-12-4
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-LSDHHAIUSA-N
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Description

Ngaione (CAS 581-12-4) is a toxic furanosesquiterpenoid essential oil with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is a principal bioactive component found in plants of the Myoporum genus, such as Myoporum laetum and Myoporum sandwicense . It is characterized as a heteroaromatic compound featuring a tetrahydrofuran ring system .this compound is of significant research interest due to its pronounced biological activities. It is a well-documented toxic agent, with studies in livestock demonstrating it causes characteristic liver necrosis, the zonal location of which (centrolobular, periportal, or midzonal) can vary depending on metabolic states . The toxicity is known to involve hepatic microsomal mixed function oxidases, though the precise mechanism of action requires further investigation . Recent research has also highlighted its promising antimicrobial potential. Essential oils rich in this compound and related compounds, such as those from Myoporum sandwicense, have demonstrated excellent antibacterial activity against Streptococcus pyogenes and significant antifungal activity against Aspergillus fumigatus and other molds .Researchers utilize this compound to explore its bioactivity, mechanism of action, and its role in plant defense mechanisms. The compound's value extends to ecological studies, as it is involved in plant-pest interactions, for instance, with the Ngaio flat mite (Brevipalpus ferraguti) on Myoporum laetum . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-12-4
Record name 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ngaione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Starting Materials and Reaction Setup

The synthesis begins with (R)-5-methylfuran-2-yl methanol , an optically active furyl alcohol derivative. This compound undergoes allylic oxidation to form a π-allyl palladium complex in the presence of palladium(II) acetate and a chiral phosphine ligand (e.g., (R)-BINAP). The chiral ligand ensures enantioselectivity during the tetrahydrofuran ring formation.

Table 1: Key Reagents for Initial Cyclization Step

ComponentRoleQuantity (mmol)
(R)-5-methylfuran-2-yl methanolSubstrate10.0
Pd(OAc)₂Catalyst0.5
(R)-BINAPChiral ligand1.1
LiClAdditive2.0
THFSolvent50 mL

Mechanistic Pathway and Stereochemical Control

The reaction proceeds via a π-allyl palladium complex , where the chiral ligand dictates the facial selectivity of the nucleophilic attack. The furyl alcohol’s hydroxyl group attacks the π-allyl intermediate, forming the tetrahydrofuran ring with >95% enantiomeric excess (ee). Density functional theory (DFT) calculations suggest that the chair-like transition state minimizes steric hindrance between the methyl group and the palladium center.

Post-Cyclization Functionalization

After ring formation, the intermediate undergoes ketone installation via oxidation. A two-step protocol involving Swern oxidation (oxalyl chloride, dimethyl sulfide) converts the secondary alcohol to a ketone, yielding the core structure of this compound. Final purification by flash chromatography (silica gel, hexane/ethyl acetate) affords the product in 68% overall yield.

Alternative Synthetic Routes and Comparative Analysis

While the palladium-catalyzed method dominates modern synthesis, historical approaches relied on biomimetic strategies or enzymatic resolution . Below, we contrast these methods:

Biomimetic Cyclization of Linear Precursors

Early attempts used acid-catalyzed cyclization of geranylacetone derivatives to mimic biosynthetic pathways. However, poor stereoselectivity (<50% ee) and side reactions (e.g., Wagner-Meerwein rearrangements) limited utility.

Table 2: Acid-Catalyzed Cyclization Outcomes

Acid CatalystTemperature (°C)ee (%)Yield (%)
H₂SO₄254231
p-TsOH403828
Montmorillonite K10605537

Enzymatic Resolution of Racemic Mixtures

Racemic this compound synthesized via Robinson annulation can be resolved using lipase-catalyzed acetylation . For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the desired (R)-form untouched. This method achieves 89% ee but requires additional steps for acyl group removal.

Industrial-Scale Challenges and Optimization

Scaling this compound synthesis introduces challenges in catalyst recycling and waste minimization . Recent advances address these issues:

Flow Chemistry Approaches

Continuous flow systems enhance the palladium-catalyzed cyclization by:

  • Improving heat transfer (critical for exothermic steps)

  • Enabling in-line purification via scavenger resins

  • Reducing catalyst loading to 0.1 mol%

A pilot-scale trial achieved 92% conversion with 87% ee using a microreactor array .

Solvent Selection and Green Chemistry

Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency:

Table 3: Solvent Comparison in Cyclization Step

Solventee (%)Yield (%)Boiling Point (°C)
THF956866
CPME9365106
2-MeTHF916380

Chemical Reactions Analysis

Oxidation Reactions

Ngaione undergoes oxidation primarily at its carbonyl or allylic positions. Key reagents and outcomes include:

Oxidizing Agent Conditions Products References
Potassium permanganate (KMnO₄)Acidic aqueous solutionOxidized derivatives (e.g., carboxylic acids)
Chromium trioxide (CrO₃)Organic solvent, H⁺Ketones or epoxides

For example, oxidation with CrO₃ in acetic acid yields dehydroipomeamarone, a conjugated enone derivative .

Reduction Reactions

The carbonyl group in this compound is susceptible to reduction, forming secondary alcohols:

Reducing Agent Conditions Products References
Sodium borohydride (NaBH₄)Methanol, 0–25°CDiol derivatives
Lithium aluminum hydride (LiAlH₄)Dry ether, refluxPrimary alcohols (via cleavage)

Stereoselective reductions using chiral catalysts (e.g., CBS reduction) produce enantiomerically pure alcohols critical for synthesizing this compound’s stereoisomers .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the carbonyl carbon:

Reagent Conditions Products References
Grignard reagents (RMgX)Dry THF, 0°CAlkylated derivatives
Organolithium compounds (RLi)Anhydrous etherSubstituted tetrahydrofurans

For instance, treatment with methylmagnesium bromide forms a tertiary alcohol adduct .

Stereochemical Transformations

This compound’s tetrahydrofuran ring allows stereocontrolled reactions:

  • Epimerization : Heating (-)-epithis compound with base converts it to (-)-ngaione .

  • Hydrogenation : Catalytic hydrogenation of dehydrothis compound (C₁₅H₂₀O₃) yields (-)-ngaione .

Biological and Mechanistic Insights

This compound’s toxicity in livestock arises from its interaction with hepatic enzymes, causing oxidative stress . Its mechanism involves:

  • Enzyme inhibition : Binding to cytochrome P450 enzymes.

  • Free radical formation : Oxidation generates reactive oxygen species (ROS) .

Comparison with Analogues

This compound’s reactivity differs from structurally related compounds:

Compound Key Reaction Distinct Feature
IpomeamaroneEpoxidation of furan ringHigher cytotoxicity
Dehydrothis compoundConjugated diene reactivityThermal isomerization to this compound

Scientific Research Applications

Toxicological Studies

Ngaione's toxicological profile has been extensively studied, particularly regarding its effects on liver function. Research indicates that this compound requires activation by microsomal cytochrome P-450 enzymes to exert its toxic effects. A study demonstrated that daily oral dosing of this compound over seven weeks significantly impacted liver enzyme levels, suggesting a need for caution in its use due to potential hepatotoxicity .

Table 1: Effects of this compound on Liver Enzymes

Study ReferenceDosage (mg/kg)Duration (weeks)Key Findings
Varies7Reduced levels of cytochrome P-450 enzymes
Varies7Induced hepatotoxicity in rodent models

Agricultural Applications

This compound has been identified as a natural pesticide due to its toxic properties against various agricultural pests. The compound's high concentration in Myoporum laetum makes it a candidate for developing eco-friendly pest control solutions. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.

Case Study: this compound as a Natural Pesticide

A study focused on the impact of this compound on pest populations revealed significant mortality rates among target species when exposed to the compound. This suggests that this compound could be utilized as a biopesticide, reducing reliance on synthetic chemicals in agriculture .

Synthesis and Medicinal Chemistry

The synthesis of this compound and its derivatives has been of interest in medicinal chemistry due to their potential therapeutic applications. Recent advancements have focused on developing concise synthetic pathways for this compound, allowing for easier access to this compound and its analogs for further biological evaluations .

Table 2: Synthetic Pathways for this compound

Synthesis MethodYield (%)Reference
Enantioselective total synthesisHigh
Traditional extraction methodsVariable

Mechanism of Action

The mechanism of action of Ngaione involves its interaction with various molecular targets. This compound exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to modulate several biochemical pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Key Compounds Structurally or Functionally Related to Ngaione

Compound Structure Natural Source Toxicity Profile Key References
This compound Bicyclic furanomonoterpene with ketone Myoporum spp., Eremophila spp. Hepatotoxic (reactive metabolites)
Ipomeamarone Enantiomer of this compound Fungus-infected sweet potatoes Hepatotoxic (similar to this compound)
Dendrolasin Linear furanoterpene Ants (Dendrolasius spp.) Insecticidal, low mammalian toxicity
4-Ipomeanol Furanomonoterpene Mold-damaged sweet potatoes Pneumotoxic, hepatotoxic
Teucrin A Furanoditerpene Teucrium spp. Hepatotoxic (CYP450 activation)
Menthofuran Monoterpene with furan ring Mentha spp. (mint) Hepatotoxic (reactive epoxide)

Metabolic Activation and Toxicity Mechanisms

  • This compound vs. Ipomeamarone : Both compounds undergo CYP450-mediated oxidation to form reactive epoxides or diols, which alkylate liver proteins and DNA . However, ipomeamarone is associated with pneumotoxicity in addition to hepatotoxicity .
  • This compound vs. Teucrin A: While this compound is a monoterpene, teucrin A (a diterpene) exhibits similar hepatotoxicity via furan ring epoxidation. Teucrin A is linked to herbal medicine-induced liver injury .
  • This compound vs. Menthofuran : Menthofuran, found in mint oils, forms a reactive epoxide metabolite that depletes glutathione and causes oxidative stress, contrasting with this compound’s direct protein-binding mechanism .

Research Findings and Gaps

Ecological Role : this compound’s variable expression in Eremophila suggests environmental or genetic regulation, warranting transcriptomic studies .

Therapeutic Potential: Despite toxicity, furanoterpenes like teucrin A have anticancer properties, suggesting this compound derivatives should be explored .

Analytical Challenges : Differentiating this compound from ipomeamarone requires chiral chromatography, which is underutilized in ecological studies .

Q & A

Q. What are the established methods for synthesizing Ngaione and ensuring structural fidelity in laboratory settings?

Answer: this compound synthesis typically involves sesquiterpene cyclization pathways. Key steps include:

  • Reaction optimization : Use controlled temperature (e.g., 25–80°C) and inert atmospheres to minimize side products.
  • Purification : Column chromatography with silica gel or HPLC, followed by purity validation via TLC (>95% purity).
  • Structural confirmation : Employ NMR (¹H, ¹³C, DEPT) and X-ray crystallography for stereochemical assignment .
  • Reproducibility : Document reaction conditions (solvents, catalysts, time) in supplementary materials to enable replication .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy : NMR (¹H, ¹³C) identifies functional groups and coupling patterns; IR confirms carbonyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C15H22O).
  • Crystallography : Single-crystal X-ray diffraction resolves 3D conformation and absolute configuration. Include crystallographic data (e.g., CCDC deposition numbers) in publications .

Q. What in vitro and in vivo models are prioritized to assess this compound’s bioactivity?

Answer:

  • In vitro : Cell viability assays (MTT, ATP-based) for cytotoxicity; enzyme inhibition assays (e.g., COX-2, LOX) for anti-inflammatory activity.
  • In vivo : Rodent models for acute toxicity (LD50) and efficacy (e.g., carrageenan-induced paw edema). Standardize dose ranges (e.g., 10–100 mg/kg) and include negative/positive controls .
  • Data reporting : Tabulate IC50 values, dose-response curves, and statistical significance (p < 0.05) .

Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological effects?

Answer:

  • Range-finding : Preliminary tests to identify non-toxic doses (e.g., 1–100 μM in vitro).
  • Logarithmic scaling : Use 5–7 concentrations to capture EC50/IC50 values.
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Report confidence intervals and effect sizes .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s bioactivity, and how can they be validated experimentally?

Answer:

  • Hypothesis-driven approaches : Use RNA-seq or proteomics to identify pathways (e.g., NF-κB inhibition).
  • Validation : CRISPR/Cas9 gene knockout in cell lines to confirm target involvement.
  • In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

Answer:

  • Comparative analysis : Replicate experiments under identical conditions (e.g., cell type, solvent controls).
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity affecting solubility).
  • Error analysis : Quantify batch-to-batch variability in this compound purity using LC-MS .

Q. What statistical methods are optimal for analyzing this compound’s structure-activity relationships (SAR)?

Answer:

  • Multivariate analysis : PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with bioactivity.
  • Machine learning : Train random forest models on datasets of analogs to predict activity cliffs .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to study this compound’s ecological roles?

Answer:

  • Network analysis : Use KEGG or STRING databases to map gene-metabolite interactions.
  • Cross-species validation : Compare omics profiles in plant sources (e.g., Myoporum spp.) and model organisms exposed to this compound .

Q. What experimental strategies optimize this compound’s bioavailability through chemical derivatization?

Answer:

  • Prodrug synthesis : Introduce ester groups to enhance solubility.
  • Nanocarriers : Encapsulate this compound in liposomes or PLGA nanoparticles for sustained release.
  • Pharmacokinetics : Monitor plasma concentration-time profiles in rodent models using LC-MS/MS .

Q. How can metabolomic networks elucidate this compound’s ecological interactions in its native plant species?

Answer:

  • Field sampling : Collect Myoporum spp. tissues across seasons for metabolite profiling.
  • Correlation analysis : Link this compound abundance with herbivore presence or abiotic stress markers (e.g., drought).
  • Data integration : Use platforms like GNPS or MetaboAnalyst for spectral matching and pathway mapping .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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